2,3,4,5,6-Pentachloro-2'-methyl-1,1'-biphenyl
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Overview
Description
2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C13H6Cl5 . This compound is part of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their chemical stability and resistance to heat. These properties have historically made PCBs useful in various industrial applications, although their environmental persistence and potential health impacts have led to significant regulatory restrictions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where biphenyl is chlorinated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated biphenyl oxides.
Reduction: This can result in the removal of chlorine atoms, forming less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated biphenyl oxides, while reduction can yield less chlorinated biphenyls.
Scientific Research Applications
2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies investigate its potential toxicological effects and mechanisms of action.
Industry: It has been used in the development of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl exerts its effects involves interaction with cellular components. It can bind to proteins and disrupt normal cellular functions. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage. The molecular targets include enzymes and receptors involved in detoxification and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,4,5’-Pentachlorobiphenyl
- 2,2’,3,4,6-Pentachlorobiphenyl
- 2,2’,3,5’,6-Pentachlorobiphenyl
Uniqueness
2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl is unique due to its specific chlorination pattern and the presence of a methyl group. This structural difference can influence its chemical reactivity and biological effects compared to other similar compounds.
Properties
CAS No. |
61107-37-7 |
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Molecular Formula |
C13H7Cl5 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5/c1-6-4-2-3-5-7(6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI Key |
FDCNAQUJMOZALW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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